

FPI-1523 Sodium: A Comparative Analysis Against Novel β -Lactamase Inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FPI-1523 sodium

Cat. No.: B10861215

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The rising tide of antimicrobial resistance necessitates the development of novel strategies to combat multidrug-resistant bacterial infections. β -lactamase inhibitors play a pivotal role in preserving the efficacy of β -lactam antibiotics. This guide provides a comparative overview of **FPI-1523 sodium**, a potent β -lactamase inhibitor, against a selection of recently developed and clinically significant inhibitors. The data presented is compiled from various in vitro studies to offer a comprehensive perspective on their relative efficacy.

Efficacy Comparison of β -Lactamase Inhibitors

The in vitro efficacy of **FPI-1523 sodium** and other novel β -lactamase inhibitors is summarized below. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism. Data is presented for combinations of inhibitors with partner β -lactam antibiotics against common resistant bacterial strains.

Table 1: In Vitro Efficacy of **FPI-1523 Sodium**

Parameter	Value	Target
Kd	4 nM	CTX-M-15
34 nM	OXA-48	
IC50	3.2 μ M	Penicillin-Binding Protein 2 (PBP2)
MIC	4 μ g/mL	E. coli K12
1-2 μ M	E. coli BW25113 transformants expressing various β -lactamases	

Table 2: Comparative In Vitro Efficacy of Novel β -Lactamase Inhibitor Combinations (MIC90 in μ g/mL)

Inhibitor Combination	ESBL-producing E. coli	KPC-producing K. pneumoniae	OXA-48-producing Enterobacterales	MBL-producing P. aeruginosa	Carbapenem-resistant A. baumannii
Cefepime-enmetazobactam	0.12[1]	1[1]	-	-	-
Meropenem-vaborbactam	≤ 0.04 - 2	1[2]	2 - 8	>64	-
Imipenem-relebactam	-	-	-	≤ 2 (for 97.3% of isolates)[3]	-
Cefepime-taniborbactam	-	-	-	32[4]	-
Sulbactam-durlobactam	-	-	-	-	2[5]

Note: Data is compiled from multiple studies and direct comparison should be made with caution due to potential variations in experimental methodologies.

Experimental Protocols

The following outlines a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of β -lactamase inhibitor combinations, based on the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines. Specific details may vary between individual studies.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of antimicrobial agents against bacteria.

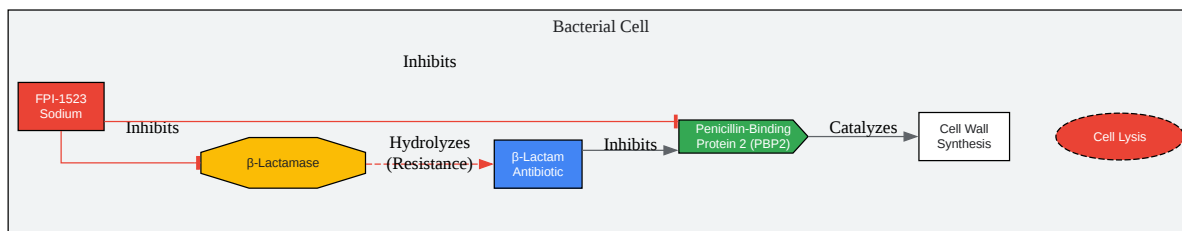
- Preparation of Materials:
 - Bacterial isolates are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) and incubated at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 18-24 hours.
 - Cation-adjusted Mueller-Hinton broth (CAMHB) is prepared and sterilized.
 - Stock solutions of the β -lactam antibiotic and the β -lactamase inhibitor are prepared in a suitable solvent (e.g., water or DMSO).
- Inoculum Preparation:
 - Several colonies of the bacterial isolate are suspended in a sterile saline solution.
 - The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL.
 - The standardized inoculum is further diluted in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.
- Preparation of Microtiter Plates:
 - A 96-well microtiter plate is used for the assay.

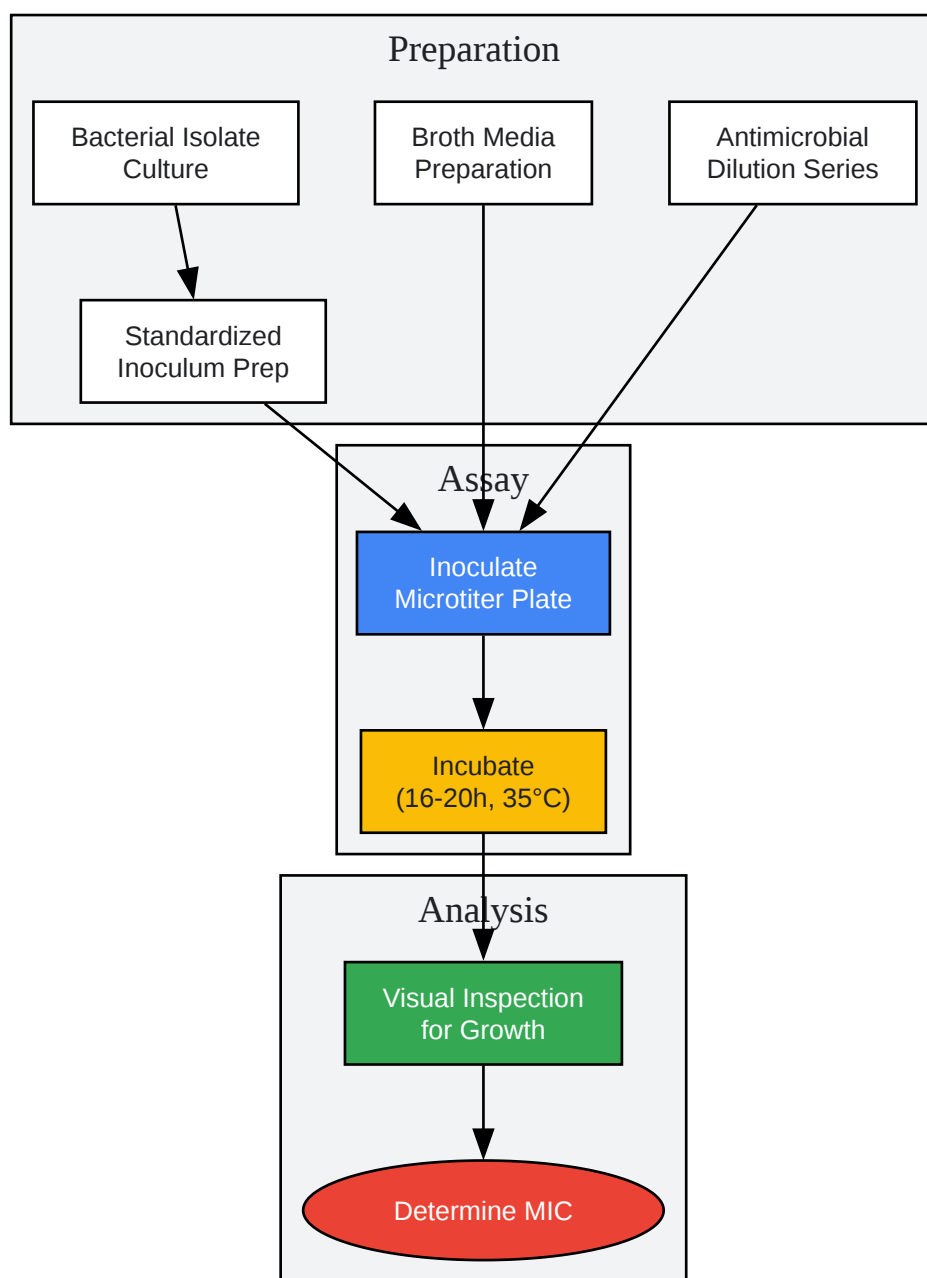
- Serial two-fold dilutions of the β -lactam antibiotic are prepared in CAMHB. The β -lactamase inhibitor is added to each well at a fixed concentration (e.g., 4 μ g/mL).
- A growth control well (containing only inoculum and broth) and a sterility control well (containing only broth) are included.
- Inoculation and Incubation:
 - Each well is inoculated with the prepared bacterial suspension.
 - The microtiter plates are incubated at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Determination of MIC:
 - Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This is assessed by visual inspection.

Visualizing Mechanisms and Workflows

Mechanism of Action: Dual Inhibition by FPI-1523

FPI-1523 exhibits a dual mechanism of action, targeting both the β -lactamase enzymes that degrade β -lactam antibiotics and the Penicillin-Binding Proteins (PBPs) that are essential for bacterial cell wall synthesis.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In Vitro Activity of Cefepime-Enmetazobactam against Gram-Negative Isolates Collected from U.S. and European Hospitals during 2014–2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [FPI-1523 Sodium: A Comparative Analysis Against Novel β -Lactamase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861215#fpi-1523-sodium-efficacy-compared-to-novel-lactamase-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com